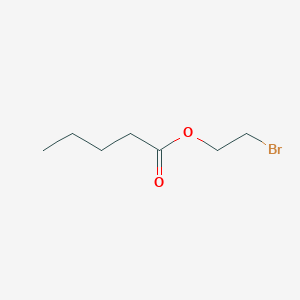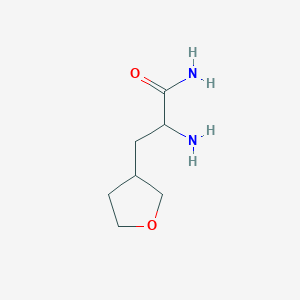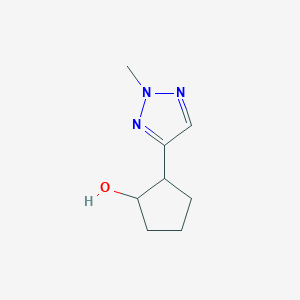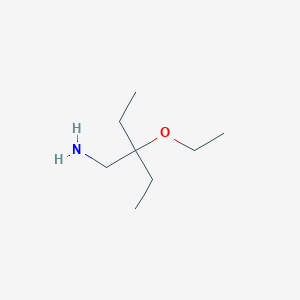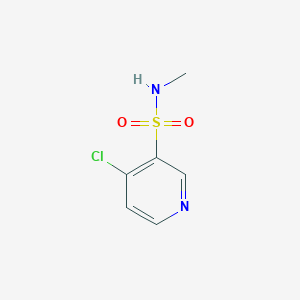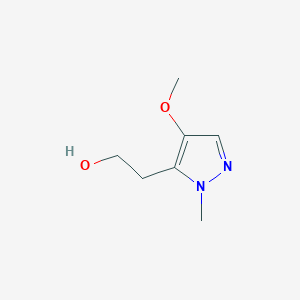
2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a methoxy group at the 4-position and a methyl group at the 1-position of the pyrazole ring, with an ethan-1-ol substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 1-methyl-3-oxo-1,2-dihydropyrazole.
Substitution Reactions: The introduction of the methoxy group at the 4-position can be achieved through nucleophilic substitution reactions. For example, reacting the intermediate with methanol in the presence of a base can introduce the methoxy group.
Formation of the Ethan-1-ol Substituent: The ethan-1-ol group can be introduced through a Grignard reaction, where the pyrazole intermediate reacts with ethylene oxide in the presence of a magnesium halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Strong acids (HCl, H₂SO₄), strong bases (NaOH, KOH)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of various substituted pyrazoles
科学的研究の応用
2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes, where its unique chemical properties are leveraged.
作用機序
The mechanism of action of 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ethan-1-ol groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazol-5-ol: Similar structure but lacks the methoxy and ethan-1-ol groups.
4-Methoxy-1-methyl-1H-pyrazole: Similar structure but lacks the ethan-1-ol group.
2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but lacks the methoxy group.
Uniqueness
2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both the methoxy and ethan-1-ol groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
2-(4-methoxy-2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-9-6(3-4-10)7(11-2)5-8-9/h5,10H,3-4H2,1-2H3 |
InChIキー |
IMVAROZVEODCRH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)OC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



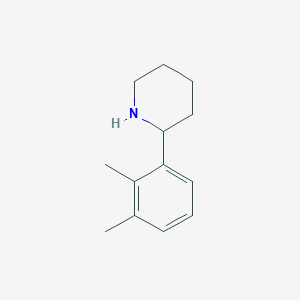

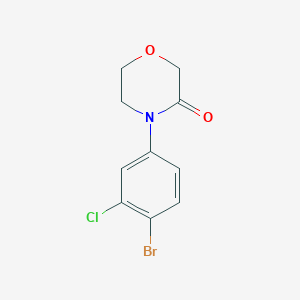


![3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13313856.png)
